molecular formula C12H13N3 B073847 Gapicomine CAS No. 1539-39-5

Gapicomine

Cat. No. B073847
CAS RN: 1539-39-5
M. Wt: 199.25 g/mol
InChI Key: AUQQZPGNRKTPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Group-assisted purification (GAP) chemistry presents a novel approach to the synthesis of organic compounds, aiming for environmentally friendly and operationally simple methodologies. This technique allows for the synthesis of complex molecules without the need for traditional purification technologies like column chromatography and recrystallization, potentially applicable to Gapicomine's synthesis (An, Seifert, & Li, 2015).

Molecular Structure Analysis

The structure of complex molecules like Gapicomine can be analyzed and determined through various spectroscopic methods. For instance, X-ray crystallography provides detailed insights into molecular stereochemistry, aiding in the understanding of the molecule's three-dimensional configuration and its electronic properties (Pindi, Wu, & Li, 2013).

Chemical Reactions and Properties

Chemical reactions involving Gapicomine can be studied through the lens of GAP chemistry, which emphasizes reactions that minimize environmental impact and bypass the need for harsh solvents or conditions. This approach is significant in the synthesis of peptides and other organic compounds, potentially including Gapicomine, where it ensures high yields and purity without extensive purification steps (Chemical communications, 2014).

Physical Properties Analysis

The physical properties of compounds like Gapicomine can be significantly influenced by their molecular structure. Studies on related compounds, such as nanowires and nanoparticles, offer insights into the relationship between structure and properties like luminescence, bandgap energies, and electronic behavior (Maliakkal et al., 2019).

Chemical Properties Analysis

The chemical properties of Gapicomine can be inferred from studies on similar molecules, focusing on aspects such as reactivity, stability, and interaction with other chemical entities. The synthesis and characterization of biicosahedral Au25 clusters, for example, provide a framework for understanding the electrochemical and optical properties of complex molecules, which could be relevant for Gapicomine (Park & Lee, 2012).

properties

IUPAC Name

1-pyridin-4-yl-N-(pyridin-4-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-5-13-6-2-11(1)9-15-10-12-3-7-14-8-4-12/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQQZPGNRKTPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22164-96-1 (citrate[1:1])
Record name Gapicomine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10165477
Record name Gapicomine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gapicomine

CAS RN

1539-39-5
Record name N-(4-Pyridinylmethyl)-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1539-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gapicomine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gapicomine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GAPICOMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWW0P95393
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In this Example, reductive amination of 4-pyridine-carboxaldehyde (2) with 4-(aminomethyl)pyridine (1) was carried out using a one-pot two-step protocol to produce bis((pyridin-4-yl)methyl)amine (4). Time-resolved mass spectra of the aldehyde-amine condensation step and the imine reduction step are shown in FIG. 16. Ions were identified according to their m/z values and confirmed by tandem mass experiment. Reactant 1 was first injected into the methanol reaction solvent. Ions of protonated 1 at m/z 109 were detected at 0.4 min later, on the heels of which the protonated dimer at m/z 217 appeared and reached its steady state within 4.8 s. (FIG. 16 panels A-B) After reactant 2 was injected into the reaction solution and the protonated methanol adduct ions of the monomer and dimer of 2 at m/z 140 and 279 showed up. The ions of the intermediate (pyridin-4-yl)-N-((pyridin-4-yl)methylene)methanamine (3) at m/z 198 and 230 formed quickly and the intensity increased sharply (FIG. 16 panel C). The intensity of ions of 1 decreased but the ions did not disappear, which corresponded to the fact that this is an equilibrium reaction (FIG. 16 panel D). About 50 min later, sodium borohydride solution was injected into the system. The sodiated adduct ions of product 4 at m/z 222 started to appear, while the intermediate ions of 3 decreased a lot (FIG. 16 panel E). Ten minutes later, the peak of the product 4 was reaching its highest intensity (FIG. 16 panel F). The selected ion chronogram shows dynamic changing of ions corresponding to the precursor 1, intermediate 3 and product 4 (FIG. 17). The kinetic process of reductive amination can be clearly seen. The first condensation step of this reaction happened very fast; once 2 was added to the solution of 1, it took less than 1 min for the reaction to reach equilibrium. The intermediate 3 was generated simultaneously with the decrease of 1. The second reduction step was not as fast as the first step. With the reduction of intermediate 3, the first step was driven to the right. Thus ions of 1 were depleted. Altogether, it took around 10 min for the product 4 to reach its highest intensity. The total monitoring time was 90 min without any clogging in the fused-silica capillary using high concentrations of reaction solution that are representative of those of industrial interest.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gapicomine
Reactant of Route 2
Reactant of Route 2
Gapicomine
Reactant of Route 3
Reactant of Route 3
Gapicomine
Reactant of Route 4
Reactant of Route 4
Gapicomine
Reactant of Route 5
Reactant of Route 5
Gapicomine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Gapicomine

Citations

For This Compound
4
Citations
S Raje, S Gurusamy, A Koner… - Chemistry–An Asian …, 2016 - Wiley Online Library
… Dipicolylamines (dipica) were introduced by Binieck and Kabzinska around fifty years ago 1 and served as coronary vasodilators (gapicomine, bicordin) for many decades. …
Number of citations: 13 onlinelibrary.wiley.com
L Samochowiec, J Wójcicki… - … . Polish journal of …, 1974 - pubmed.ncbi.nlm.nih.gov
Bicordin--a new drug in the treatment of coronary heart disease Bicordin--a new drug in the treatment of coronary heart disease Mater Med Pol. 1974 Oct-Dec;6(4):298-300. Authors L …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
TJ Szuba, S Gumułka, B Gutkowska, W Kuźmierkiewicz… - 2007 - reader.digitarium.pcss.pl
Political essence of health economics is not only the evaluation of medical technologies and medicines but a proper economic selection of existing medicines in order to give health to …
Number of citations: 4 reader.digitarium.pcss.pl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.